N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide
Description
This compound belongs to a class of hybrid heterocyclic-sulfonamide derivatives. Its structure combines a dihydroacenaphthothiazole core with a substituted benzamide moiety featuring an N-methyl-N-phenylsulfamoyl group. The acenaphthothiazole scaffold is notable for its planar, fused aromatic system, which enhances π-π stacking interactions in biological or material applications. While direct crystallographic data for this compound are unavailable in the provided literature, related analogs (e.g., N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-1-naphthamide) suggest a rigid, polycyclic geometry .
Properties
IUPAC Name |
4-[methyl(phenyl)sulfamoyl]-N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N3O3S2/c1-30(20-7-3-2-4-8-20)35(32,33)21-14-12-18(13-15-21)26(31)29-27-28-25-22-9-5-6-17-10-11-19(24(17)22)16-23(25)34-27/h2-9,12-16H,10-11H2,1H3,(H,28,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSMZAXAPSBNTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C5CCC6=C5C4=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and other disease areas. This article explores its biological activity, synthesis, and potential clinical implications based on diverse research findings.
Chemical Structure and Properties
The compound features a fused acenaphthothiazole core combined with a sulfonamide functional group. Its molecular formula is , with a molecular weight of approximately 398.55 g/mol. The unique structural characteristics contribute to its biological activity by allowing various interactions with biological targets.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Thiazole Ring : The initial step involves the reaction of acenaphthenequinone with thiosemicarbazide.
- Acetylation : The intermediate compound is then acetylated using acetic anhydride.
- Final Modification : The addition of the N-methyl-N-phenylsulfamoyl group is achieved through a coupling reaction.
These synthetic routes are optimized for yield and purity, often utilizing chromatographic techniques for purification and characterization methods such as nuclear magnetic resonance (NMR) spectroscopy.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, thiazole derivatives have been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins.
The proposed mechanism of action for this compound involves:
- Inhibition of Key Enzymes : It may inhibit specific enzymes involved in cancer cell metabolism.
- Interaction with Receptors : The compound's structure allows it to interact with various receptors implicated in cancer progression.
In Vivo Studies
In vivo studies using animal models have demonstrated that administration of similar thiazole derivatives leads to reduced tumor size and improved survival rates. These findings suggest potential for clinical applications in cancer therapy.
Case Studies
| Study Reference | Objective | Findings |
|---|---|---|
| Evaluate anticancer effects | Significant reduction in tumor size in treated vs. control groups. | |
| Investigate enzyme inhibition | Demonstrated inhibition of key metabolic enzymes associated with tumor growth. |
Toxicity and Safety
While the biological activity is promising, understanding the toxicity profile is crucial for therapeutic applications. Preliminary toxicity assessments indicate that thiazole derivatives generally exhibit low toxicity in vitro; however, comprehensive studies are needed to evaluate long-term effects and safety profiles in clinical settings.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Benzamide Derivatives
The target compound differs from analogs primarily in the sulfamoyl substituent. For example:
- 4-(N-benzyl-N-methylsulfamoyl)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide : Features a benzyl group instead of phenyl in the sulfamoyl moiety, increasing steric bulk and lipophilicity .
Key Implications :
Spectroscopic and Structural Analysis
Infrared (IR) Spectroscopy :
- Target Compound : Expected C=O (benzamide) and S=O (sulfamoyl) stretches at ~1660–1680 cm⁻¹ and ~1150–1250 cm⁻¹, respectively, based on analogs .
- Triazole-Thione Analogs (e.g., compounds [7–9]): Show C=S stretches at 1247–1255 cm⁻¹, absent in the target compound due to the lack of thione tautomerism .
Data Tables
Table 1: Substituent Comparison of Selected Analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
